molecular formula C15H14N2O8 B14513526 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene CAS No. 62995-16-8

5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene

Cat. No.: B14513526
CAS No.: 62995-16-8
M. Wt: 350.28 g/mol
InChI Key: RRLMOEGLHMZMLM-UHFFFAOYSA-N
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Description

5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a trimethoxybenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,4-dinitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing waste .

Mechanism of Action

The mechanism of action of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the compound can act as a nucleophile or electrophile in different chemical environments, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is unique due to its combination of a trimethoxybenzene core with a dinitrophenoxy group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various scientific fields .

Properties

CAS No.

62995-16-8

Molecular Formula

C15H14N2O8

Molecular Weight

350.28 g/mol

IUPAC Name

5-(2,4-dinitrophenoxy)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C15H14N2O8/c1-22-13-7-10(8-14(23-2)15(13)24-3)25-12-5-4-9(16(18)19)6-11(12)17(20)21/h4-8H,1-3H3

InChI Key

RRLMOEGLHMZMLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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